5-Bromo-2-chloro-3-methylthiophene
Overview
Description
5-Bromo-2-chloro-3-methylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-2-chloro-3-methylthiophene involves the bromination and chlorination of 3-methylthiophene. The process typically starts with the bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. This is followed by chlorination using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-methylthiophene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Coupling: Formation of biaryl compounds or extended conjugated systems.
Oxidation: Sulfoxides and sulfones as major products.
Scientific Research Applications
5-Bromo-2-chloro-3-methylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-methylthiophene depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: In coupling reactions, it acts as an electrophile, facilitating the formation of carbon-carbon bonds through palladium-catalyzed mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromo-3-methylthiophene-2-carboxylic acid: Contains a carboxylic acid group, which alters its reactivity and applications.
2-Chloro-5-methylthiophene: Similar structure but without the bromine atom, affecting its chemical behavior.
Uniqueness
5-Bromo-2-chloro-3-methylthiophene’s unique combination of bromine, chlorine, and a methyl group provides distinct reactivity patterns, making it valuable in specific synthetic applications and research areas. Its dual halogenation allows for versatile functionalization and coupling reactions, setting it apart from other thiophene derivatives .
Properties
IUPAC Name |
5-bromo-2-chloro-3-methylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClS/c1-3-2-4(6)8-5(3)7/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYVDVOOMMUCTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298337 | |
Record name | 5-Bromo-2-chloro-3-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182346-30-0 | |
Record name | 5-Bromo-2-chloro-3-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1182346-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloro-3-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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